1-(1-Chloroethyl)-4-isobutylbenzene

Pharmaceutical Process Chemistry Friedel-Crafts Alkylation Ibuprofen Manufacturing

1-(1-Chloroethyl)-4-isobutylbenzene (CAS 62049-65-4), also known as 1-(4′-isobutylphenyl)ethyl chloride, is a chlorinated aromatic compound with the molecular formula C12H17Cl. It is a key intermediate in the industrial and laboratory synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and related 2-arylpropionic acid derivatives.

Molecular Formula C12H17Cl
Molecular Weight 196.71 g/mol
CAS No. 62049-65-4
Cat. No. B3054820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Chloroethyl)-4-isobutylbenzene
CAS62049-65-4
Molecular FormulaC12H17Cl
Molecular Weight196.71 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)Cl
InChIInChI=1S/C12H17Cl/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8H2,1-3H3
InChIKeySPBVCQUMYJRBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Chloroethyl)-4-isobutylbenzene (CAS 62049-65-4): Core Intermediate for Ibuprofen Synthesis and Arylpropionic Acid Derivatives


1-(1-Chloroethyl)-4-isobutylbenzene (CAS 62049-65-4), also known as 1-(4′-isobutylphenyl)ethyl chloride, is a chlorinated aromatic compound with the molecular formula C12H17Cl . It is a key intermediate in the industrial and laboratory synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and related 2-arylpropionic acid derivatives [1][2]. The compound features a benzene ring substituted with an isobutyl group at the para position and a 1-chloroethyl group, a structural arrangement that makes it a direct precursor for carbonylation and nucleophilic displacement reactions critical to pharmaceutical manufacturing .

Why 1-(1-Chloroethyl)-4-isobutylbenzene Cannot Be Replaced by Other Haloethylbenzene Analogs in Ibuprofen Manufacturing


Substituting 1-(1-chloroethyl)-4-isobutylbenzene with close structural analogs such as 1-(1-chloroethyl)-4-methylbenzene or 1-tert-butyl-4-(1-chloroethyl)benzene is not viable for pharmaceutical synthesis due to the distinct steric and electronic effects imparted by the isobutyl group . The para-isobutyl substitution is essential for the downstream biological activity of the resulting NSAID; replacing it with a methyl or tert-butyl group alters the molecule's lipophilicity (LogP) and receptor-binding conformation, yielding inactive or suboptimal drug candidates [1]. Furthermore, the specific reactivity of the benzylic chloride in this compound during palladium-catalyzed carbonylation and phase-transfer-catalyzed cyanide displacement is optimized for the isobutyl-substituted aromatic system, meaning analogs with different alkyl groups would require extensive re-optimization of reaction conditions and catalyst systems [2][3].

Quantitative Evidence for Selecting 1-(1-Chloroethyl)-4-isobutylbenzene: Comparative Data on Synthesis Efficiency and Downstream Reactivity


Suppression of Diarylalkane By-Product Formation in Chloroethylation of Isobutylbenzene

The chloroethylation of isobutylbenzene using conventional acetaldehyde/HCl methods typically generates substantial amounts of the undesirable diarylalkane by-product 1,1-bis(p-isobutylphenyl)ethane [1]. The patented process (EP 0356236 B1 / CA 1339035) specifically addresses this issue for 1-(1-chloroethyl)-4-isobutylbenzene production, demonstrating that conducting the reaction at -10°C to -35°C in the presence of at least 1.4 mols of hydrogen sulfate per mol of isobutylbenzene and ≤15% water by weight minimizes diarylalkane co-formation [2][3]. This temperature and acid regime is particularly advantageous for less reactive aromatic hydrocarbons like isobutylbenzene, which previously yielded undesirable amounts of diarylalkane when chloroethylated with acetaldehyde [4].

Pharmaceutical Process Chemistry Friedel-Crafts Alkylation Ibuprofen Manufacturing

Electrochemical Reduction Potential in Ionic Liquid vs. Conventional Organic Electrolyte for Electrocarboxylation to Ibuprofen

In the electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane to synthesize ibuprofen, the choice of electrolyte and cathode material significantly affects the energy required for the electrochemical reduction step [1]. Direct comparative measurements show that using an ionic liquid (IL) as the electrolyte with a silver cathode reduces the reduction peak potential of 1-chloro-(4-isobutylphenyl)ethane by up to 1.0 V compared to conventional DMF-based electrolyte systems [2]. This potential shift enables the reaction to proceed under milder, more energy-efficient conditions.

Green Chemistry Electrosynthesis CO2 Valorization

Electrocarboxylation Yield and Conversion Efficiency for Ibuprofen Synthesis from 1-(1-Chloroethyl)-4-isobutylbenzene

The electrochemical carboxylation of 1-(1-chloroethyl)-4-isobutylbenzene using CO2 as a C1 building block proceeds with high efficiency under optimized conditions . In the [Co(salen)]-catalyzed system in DMF with nBu4NClO4 as supporting electrolyte, the target compound achieves an isolated yield of approximately 80% for the conversion to ibuprofen . Separately, the ionic liquid/silver cathode system enables conversion ratios close to 100% under mild conditions, representing a substantial improvement over traditional Grignard-based carbonylation routes that generate stoichiometric toxic waste [1].

Electrosynthesis Pharmaceutical Intermediates Carbonylation

Phase-Transfer-Catalyzed Cyanide Displacement: Enhanced Selectivity in S-L(ω)-L PTC vs. Liquid-Liquid PTC

The cyanide displacement reaction on 1-(4-isobutylphenyl)ethyl chloride to synthesize 2-(4-isobutylphenyl)propionitrile—a key intermediate for ibuprofen analogs—has been systematically studied across different phase-transfer catalysis (PTC) systems [1]. Solid-liquid(organic)-liquid(omega) PTC (S-L(ω)-L PTC) at 90°C with tetrabutylammonium bromide (TBAB) as catalyst demonstrates enhanced reaction rates and improved selectivity to the desired nitrile product compared to solid-liquid PTC, which in turn is superior to liquid-liquid PTC [2]. Liquid-liquid PTC suffers from side reactions occurring in the aqueous phase, reducing overall process selectivity [3].

Phase-Transfer Catalysis Nitrile Synthesis Ibuprofen Analogs

Distinct Steric and Electronic Profile vs. Methyl and tert-Butyl Analogs Affects Reactivity in Electrophilic Aromatic Substitution

1-(1-Chloroethyl)-4-isobutylbenzene differs from its closest structural analogs—1-(1-chloroethyl)-4-methylbenzene (C9H11Cl, MW 154.64) and 1-tert-butyl-4-(1-chloroethyl)benzene (C12H17Cl, MW 196.71)—in the nature of the para-alkyl substituent [1]. The isobutyl group provides a distinct combination of steric bulk and electron-donating character that differs from both the smaller methyl group and the more sterically hindered tert-butyl group . These differences influence the compound's reactivity and selectivity in electrophilic aromatic substitution and nucleophilic displacement reactions central to downstream pharmaceutical transformations [2].

Structure-Activity Relationship Organic Synthesis Catalysis

Synthesis Route from 4-Isobutylacetophenone: Multi-Step Ibuprofen Precursor Pathway

1-(1-Chloroethyl)-4-isobutylbenzene serves as the penultimate intermediate in the classic four-step ibuprofen synthesis from isobutylbenzene [1]. The pathway proceeds via: (1) Friedel-Crafts acylation of isobutylbenzene to 1-(4-isobutylphenyl)ethan-1-one; (2) NaBH4 reduction to 1-(4-isobutylphenyl)ethan-1-ol; (3) nucleophilic substitution with HCl to yield 1-(1-chloroethyl)-4-isobutylbenzene; and (4) Grignard reaction/carbonylation to ibuprofen [2]. This established sequence positions the target compound at a critical juncture where the benzylic chloride is activated for the final carbon-carbon bond-forming step .

Multistep Synthesis Pharmaceutical Chemistry Ketone Reduction

Recommended Application Scenarios for 1-(1-Chloroethyl)-4-isobutylbenzene (CAS 62049-65-4) Based on Quantitative Evidence


Industrial-Scale Ibuprofen Manufacturing via Optimized Chloroethylation with Minimal Diarylalkane By-Product

Procurement for large-scale ibuprofen production should prioritize this compound when implementing the patented low-temperature chloroethylation process (EP 0356236 B1). The quantitative advantage lies in the substantial reduction of diarylalkane by-product formation when the reaction is conducted at -10°C to -35°C with ≥1.4 mol hydrogen sulfate per mol of isobutylbenzene and ≤15% water content [1]. This process was specifically developed because isobutylbenzene previously yielded undesirable amounts of 1,1-bis(p-isobutylphenyl)ethane under conventional chloroethylation conditions [2]. Implementing this optimized route with the target compound reduces purification costs and improves overall process economics [3].

Green Electrosynthesis of Ibuprofen Using CO2 as a C1 Building Block

This compound is the preferred substrate for electrochemical carboxylation routes to ibuprofen, where quantitative evidence demonstrates up to 1.0 V reduction in electrochemical potential when using ionic liquid electrolytes with silver cathodes compared to conventional DMF systems [1]. Under these optimized conditions, conversion ratios close to 100% are achievable under mild conditions [2]. Alternatively, the [Co(salen)]-catalyzed system in DMF provides approximately 80% isolated yield [3]. Researchers and manufacturers pursuing sustainable, waste-minimized ibuprofen synthesis should select this specific chloroethyl intermediate for electrocarboxylation applications.

Synthesis of Ibuprofen Nitrile Analogs via Optimized Phase-Transfer Catalysis

For laboratories synthesizing 2-(4-isobutylphenyl)propionitrile and related ibuprofen analogs via cyanide displacement, this compound demonstrates superior performance in solid-liquid(organic)-liquid(omega) phase-transfer catalysis (S-L(ω)-L PTC) at 90°C with TBAB catalyst [1]. The S-L(ω)-L PTC system provides enhanced reaction rates and improved selectivity compared to both solid-liquid PTC and liquid-liquid PTC, the latter of which suffers from aqueous-phase side reactions [2]. The apparent activation energy of 4.2 kcal/mol indicates a fast reaction with mass transfer effects [3]. Procurement of this specific intermediate is justified when implementing the S-L(ω)-L PTC protocol for optimal nitrile synthesis.

Validated Four-Step Ibuprofen Synthesis in Academic and Industrial Training Settings

This compound is the standard penultimate intermediate in the classic four-step ibuprofen synthesis from isobutylbenzene [1]. The established pathway—Friedel-Crafts acylation, NaBH4 reduction, HCl substitution to yield this chloroethyl intermediate, followed by carbonylation—represents a pedagogically valuable and industrially relevant multi-step synthesis [2]. Given that substituting this compound with methyl or tert-butyl analogs alters the pharmacological properties of the final product, this specific intermediate is essential for reproducing validated ibuprofen synthesis protocols [3]. Procurement is recommended for teaching laboratories, process development groups, and quality control departments requiring authentic ibuprofen precursor material [4].

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